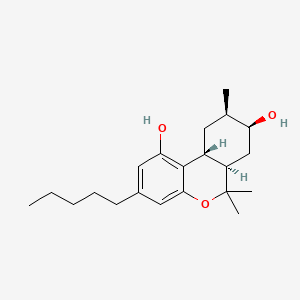

8(S)-hydroxy-9(R)-Hexahydrocannabinol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C21H32O3 |

|---|---|

Peso molecular |

332.5 g/mol |

Nombre IUPAC |

(6aR,8S,9R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol |

InChI |

InChI=1S/C21H32O3/c1-5-6-7-8-14-10-18(23)20-15-9-13(2)17(22)12-16(15)21(3,4)24-19(20)11-14/h10-11,13,15-17,22-23H,5-9,12H2,1-4H3/t13-,15-,16-,17+/m1/s1 |

Clave InChI |

CIVSDEYXXUHBPV-DZUCGIPZSA-N |

SMILES isomérico |

CCCCCC1=CC(=C2[C@@H]3C[C@H]([C@H](C[C@H]3C(OC2=C1)(C)C)O)C)O |

SMILES canónico |

CCCCCC1=CC(=C2C3CC(C(CC3C(OC2=C1)(C)C)O)C)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 8(S)-hydroxy-9(R)-Hexahydrocannabinol

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and available data related to 8(S)-hydroxy-9(R)-hexahydrocannabinol (8(S)-hydroxy-9(R)-HHC). It is intended for researchers, scientists, and professionals in the field of drug development and cannabinoid research.

Chemical Structure and Stereochemistry

This compound is a metabolite of hexahydrocannabinol (B1216694) (HHC), a semi-synthetic cannabinoid that has gained attention in recent years.[1][2][3] HHC itself is a hydrogenated derivative of tetrahydrocannabinol (THC).[4][5] The hydrogenation process that creates HHC from THC results in the formation of a new stereocenter at the C9 position, leading to two diastereomers: (9R)-HHC and (9S)-HHC.[6][7]

The metabolism of HHC can occur at various positions on the molecule, including hydroxylation at the C8 position. This leads to the formation of four possible stereoisomers of 8-hydroxy-HHC: 8(R)-hydroxy-9(R)-HHC, 8(S)-hydroxy-9(S)-HHC, 8(S)-hydroxy-9(R)-HHC, and 8(R)-hydroxy-9(S)-HHC.[6]

The specific stereoisomer, 8(S)-hydroxy-9(R)-HHC, is characterized by an (S) configuration at the C8 position and an (R) configuration at the C9 position. Its formal chemical name is [6aR-(6aα,8β,9β,10aβ)]-6a,7,8,9,10,10a-hexahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1,8-diol.[1]

Key Structural Details:

| Property | Value |

| Formal Name | [6aR-(6aα,8β,9β,10aβ)]-6a,7,8,9,10,10a-hexahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1,8-diol[1] |

| Synonyms | 8α-hydroxy-9α-Hexahydrocannabinol, 8α-hydroxy-9(R)-Hexahydrocannabinol, 8α-hydroxy-9α-HHC, 8α-hydroxy-9(R)-HHC[1] |

| Molecular Formula | C₂₁H₃₂O₃[1] |

| Formula Weight | 332.5 g/mol [1] |

| CAS Number | 74509-39-0[1] |

Quantitative Data

Quantitative pharmacological data specifically for 8(S)-hydroxy-9(R)-HHC is limited in the public domain. However, to provide context, the following tables summarize the receptor binding affinities and functional activities of the parent HHC epimers, (9R)-HHC and (9S)-HHC, in comparison to Δ⁹-THC. The psychoactive effects of HHC are primarily attributed to the (9R)-HHC epimer.[6][8]

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)

| Compound | CB₁ Receptor | CB₂ Receptor |

| (9R)-HHC | 15 nM ± 0.8 nM[4] | 13 nM ± 0.4 nM[4] |

| (9S)-HHC | 176 nM ± 3.3 nM[4] | 105 nM ± 26 nM[4] |

| Δ⁹-THC | 15 nM ± 4.4 nM[4] | 9.1 nM ± 3.6 nM[4] |

Table 2: Cannabinoid Receptor Functional Activity (EC₅₀, nM)

| Compound | CB₁ Receptor | CB₂ Receptor |

| (9R)-HHC | 3.4 nM ± 1.5 nM[4] | 6.2 nM ± 2.1 nM[4] |

| (9S)-HHC | 57 nM ± 19 nM[4] | 55 nM ± 10 nM[4] |

| Δ⁹-THC | 3.9 nM ± 0.5 nM[4] | 2.5 nM ± 0.7 nM[4] |

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the synthesis, purification, and analysis of HHC and its metabolites.

Synthesis and Purification of HHC Diastereomers

Hexahydrocannabinol is typically synthesized through the hydrogenation of Δ⁸-THC or Δ⁹-THC.[5][9] The resulting product is a mixture of the (9R)-HHC and (9S)-HHC epimers.[5]

Protocol for Hydrogenation of THC:

-

Reaction Setup: Dissolve Δ⁸-THC or Δ⁹-THC in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst to the solution.

-

Hydrogenation: Stir the mixture under a hydrogen gas atmosphere (1-5 bar) at a temperature ranging from 25°C to 50°C for 3 to 72 hours.[10]

-

Workup: After the reaction is complete, dilute the mixture with a solvent like diethyl ether and wash with a saturated sodium bicarbonate solution. Collect the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

Purification of HHC Epimers: The separation of the (9R)-HHC and (9S)-HHC diastereomers is typically achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).[9]

-

Column: A C18 column (e.g., Luna 5 µm C18, 100 Å, 250 x 10 mm) is commonly used.[9]

-

Mobile Phase: An isocratic elution with a mixture of acetonitrile (B52724) (containing 0.1% formic acid) and water (containing 0.1% formic acid) in an 80:20 ratio is effective.[9]

-

Flow Rate: A flow rate of approximately 7.5 mL/min is used.[9]

-

Detection: The eluting compounds are monitored using a UV detector at a wavelength of 228 nm.[9]

Analysis of Cannabinoids in Biological Matrices

The quantification of cannabinoids and their metabolites in biological samples such as plasma or urine is crucial for pharmacokinetic and metabolic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique.[11][12]

Sample Preparation (Liquid-Liquid Extraction):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).[11]

-

Add 500 µL of a water-immiscible organic solvent (e.g., hexane:ethyl acetate (B1210297) 9:1 v/v).[11]

-

Vortex the mixture vigorously for 2 minutes to extract the cannabinoids into the organic layer.[11]

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase.[11]

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.[11]

-

Mobile Phase A: Water with 0.1% formic acid.[11]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]

-

Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the cannabinoids.[11]

-

Flow Rate: A typical flow rate is 0.4 mL/min.[11]

-

-

Mass Spectrometry (MS/MS):

Visualizations

The following diagrams illustrate key pathways and workflows related to 8(S)-hydroxy-9(R)-HHC.

Caption: Metabolic pathway from THC to 8(S)-hydroxy-9(R)-HHC.

Caption: Simplified G-protein coupled cannabinoid receptor signaling pathway.

Caption: General experimental workflow for quantitative cannabinoid analysis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and pharmacological activity of the epimers of hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. cannabissciencetech.com [cannabissciencetech.com]

The Biosynthesis of 8(S)-hydroxy-9(R)-HHC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway leading to the formation of 8(S)-hydroxy-9(R)-hexahydrocannabinol (HHC) from its precursor, 9(R)-HHC. The metabolism of HHC, a semi-synthetic cannabinoid, is a critical area of research for understanding its pharmacological activity, pharmacokinetic profile, and for the development of accurate analytical detection methods. This document summarizes the current scientific understanding of this specific metabolic transformation, including the enzymes involved, experimental methodologies for its investigation, and quantitative data from recent studies.

Introduction to HHC Metabolism

Hexahydrocannabinol (B1216694) (HHC) is typically produced as a mixture of two diastereomers, (9R)-HHC and (9S)-HHC. The metabolic fate of these epimers is primarily determined by hepatic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1][2] Phase I metabolism of HHC involves hydroxylation at various positions on the molecule, leading to a range of hydroxylated metabolites.[3][4] Subsequent Phase II metabolism often involves glucuronidation of these hydroxylated products, facilitating their excretion.[5][6]

The focus of this guide, 8(S)-hydroxy-9(R)-HHC, is a specific hydroxylated metabolite of the (9R)-HHC epimer. Understanding its formation is crucial for a complete metabolic map of HHC.

The Biosynthesis Pathway of 8-hydroxy-HHC

The primary mechanism for the formation of 8-hydroxy-HHC from HHC is through oxidation, catalyzed by cytochrome P450 enzymes in the liver.[2][7] The main CYP isoenzymes implicated in the metabolism of HHC are CYP3A4, CYP2C9, and CYP2C19.[2][7]

The biosynthesis can be summarized in the following key step:

-

Hydroxylation: The (9R)-HHC molecule undergoes hydroxylation at the 8th carbon position. This reaction is mediated by a specific cytochrome P450 enzyme, which introduces a hydroxyl group (-OH) onto the C8 position of the hexahydrocannabinol structure.

It is important to note that the metabolism of HHC is stereoselective. While both (9R)-HHC and (9S)-HHC can undergo hydroxylation at the C8 position, studies suggest that hydroxylation at C11 is the preferred pathway for (9R)-HHC, while C8 hydroxylation is more prominent for (9S)-HHC.[1] This indicates that the formation of 8-hydroxy-9(R)-HHC may be a minor metabolic pathway compared to the formation of 11-hydroxy-9(R)-HHC.

The stereochemistry of the resulting 8-hydroxy metabolite is also a key consideration. The four possible stereoisomers are 8(R)-hydroxy-9(R)-HHC, 8(S)-hydroxy-9(S)-HHC, 8(S)-hydroxy-9(R)-HHC, and 8(R)-hydroxy-9(S)-HHC.[1] The specific formation of 8(S)-hydroxy-9(R)-HHC is dependent on the precise enzymatic mechanism and the orientation of the substrate within the enzyme's active site.

References

- 1. caymanchem.com [caymanchem.com]

- 2. canatura.com [canatura.com]

- 3. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. irf.fhnw.ch [irf.fhnw.ch]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. hothousecucumber.com [hothousecucumber.com]

The In Vivo Metabolic Conversion of 9(R)-HHC to 8(S)-hydroxy-9(R)-HHC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years.[1][2][3] It exists as two main epimers, 9(R)-HHC and 9(S)-HHC, which exhibit different psychoactive properties.[4][5] The (9R)-HHC epimer is considered to be the more pharmacologically active of the two.[4][5] Understanding the in vivo metabolism of these compounds is crucial for assessing their pharmacological and toxicological profiles. This technical guide provides an in-depth overview of the metabolic transformation of 9(R)-HHC to its hydroxylated metabolite, 8(S)-hydroxy-9(R)-HHC, summarizing key quantitative data, detailing experimental protocols, and visualizing the metabolic and experimental workflows.

The metabolism of HHC is a complex process involving multiple enzymatic reactions, primarily occurring in the liver.[6][7][8] Similar to the metabolism of tetrahydrocannabinol (THC), HHC undergoes hydroxylation and oxidation.[2][6][8] One of the notable metabolic pathways is the hydroxylation of the cyclohexane (B81311) ring, leading to the formation of various hydroxy-HHC metabolites.[6][8]

Metabolic Pathway: 9(R)-HHC to 8(S)-hydroxy-9(R)-HHC

The conversion of 9(R)-HHC to 8(S)-hydroxy-9(R)-HHC is a Phase I metabolic reaction. This process involves the introduction of a hydroxyl group at the C8 position of the 9(R)-HHC molecule. The stereochemistry of this hydroxylation is a key aspect of HHC metabolism.

dot

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the metabolism of 9(R)-HHC and the detection of its metabolites. It is important to note that specific kinetic data for the formation of 8(S)-hydroxy-9(R)-HHC are limited in the current literature.

| Parameter | Value | Biological Matrix | Analytical Method | Reference |

| 9(R)-HHC Elimination Half-life | 1.14 h | Serum (Rat) | LC-MS/MS | [4] |

| 9(R)-HHC Peak Concentration (Cmax) | Varies with dose and administration route | Blood, Oral Fluid, Urine | LC-MS/MS | [9][10] |

| 8(R)OH-9(R)HHC | Confirmed as the most abundant metabolite in all urine samples | Urine | GC-MS, LC-MS/MS | [11] |

| 8-OH-9R-HHC LLOQ | 0.2 ng/mL | Blood | LC-MS/MS | [12][13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of HHC metabolism. Below are summaries of key experimental protocols cited in the literature.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol is designed to investigate the metabolic fate of HHC in a controlled environment that simulates liver metabolism.

Objective: To identify the metabolites of 9(R)-HHC and 9(S)-HHC formed by human liver enzymes.

Methodology:

-

Incubation: 9(R)- and 9(S)-epimers of HHC are separately incubated with pooled human liver microsomes (HLMs).[12] The incubation mixture typically contains a specific concentration of the HHC epimer and HLMs in a buffered solution.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

-

Incubation Time: The mixture is incubated for a defined period, for example, 1 hour.[12]

-

Reaction Termination: The reaction is stopped by adding a solvent like ice-cold acetonitrile.

-

Sample Preparation: The samples are then centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: The resulting products are analyzed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify the generated metabolites.[12]

dot

In Vivo Studies in Animal Models (Rats)

Animal models provide valuable insights into the pharmacokinetics and metabolism of HHC in a whole-organism context.

Objective: To determine the pharmacokinetic profile and identify metabolites of HHC after oral administration in rats.

Methodology:

-

Animal Model: Male Wistar rats are typically used.[4]

-

Administration: A mixture of (9R)-HHC and (9S)-HHC is administered via intragastric gavage at various doses.[4]

-

Sample Collection: Blood and brain tissue samples are collected at different time points after administration.[4]

-

Sample Preparation: Serum is separated from blood samples. Brain tissue is homogenized. Both serum and brain homogenates are then subjected to an extraction procedure to isolate the analytes.

-

Analysis: The concentrations of 9(R)-HHC, 9(S)-HHC, and their metabolites in the prepared samples are determined using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4]

dot

Human Studies

Human studies are essential for understanding the clinical relevance of HHC metabolism.

Objective: To identify and quantify HHC and its metabolites in human biological samples following consumption.

Methodology:

-

Participants: Human volunteers are recruited for the study.

-

Administration: HHC is administered through common routes of consumption, such as inhalation (smoking) or oral ingestion.[6][9]

-

Sample Collection: Biological matrices such as blood, urine, and oral fluid are collected at various time points post-administration.[10][14]

-

Sample Preparation: Samples are processed to extract the analytes of interest. This often involves solid-phase extraction or liquid-liquid extraction.[10]

-

Analysis: A sensitive and stereoselective LC-MS/MS method is used for the simultaneous quantification of (9R)-HHC, (9S)-HHC, and their metabolites.[14]

Concluding Remarks

The in vivo metabolism of 9(R)-HHC to 8(S)-hydroxy-9(R)-HHC is a significant pathway in the biotransformation of this psychoactive compound. While the existing literature provides a foundational understanding of this process, further research is needed to fully elucidate the specific enzymes involved and the detailed kinetics of this metabolic step. The experimental protocols outlined in this guide serve as a valuable resource for researchers designing future studies to investigate the complex metabolism of hexahydrocannabinol. The stereoselective nature of HHC metabolism highlights the importance of using analytical methods that can differentiate between the various epimers and their respective metabolites.[6] A comprehensive understanding of these metabolic pathways is critical for the development of accurate diagnostic tools and for assessing the full pharmacological and toxicological impact of HHC consumption.

References

- 1. Preliminary pharmacokinetic and psychophysical investigations after controlled oral and inhalative consumption of hexahydrocannabinol (HHC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hexahydrocannabinol: pharmacokinetics, systemic toxicity, and acute behavioral effects in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Affinity: A Technical Guide to the Cannabinoid Receptor Binding of 8(S)-hydroxy-9(R)-HHC

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide delves into the cannabinoid receptor binding affinity of 8(S)-hydroxy-9(R)-hexahydrocannabinol (8(S)-hydroxy-9(R)-HHC), a hydroxylated metabolite of the emerging semi-synthetic cannabinoid, hexahydrocannabinol (B1216694) (HHC). While direct quantitative binding data for this specific stereoisomer is not yet available in peer-reviewed literature, this document provides a comprehensive overview of the binding affinities of its parent compounds, the known metabolic pathways of HHC, and detailed experimental protocols for determining cannabinoid receptor binding. Furthermore, it outlines the canonical signaling pathways associated with cannabinoid receptors to provide a complete context for future research into this and related compounds.

Introduction: The Rise of Hexahydrocannabinol and its Metabolites

Hexahydrocannabinol (HHC) has recently emerged as a prominent semi-synthetic cannabinoid, valued for its reported psychotropic effects and legal status in various jurisdictions. Produced through the hydrogenation of tetrahydrocannabinol (THC), HHC is typically encountered as a mixture of two diastereomers: (9R)-HHC and (9S)-HHC. The stereochemistry at the C9 position has been demonstrated to be a critical determinant of its pharmacological activity, particularly its binding affinity for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.

Upon administration, HHC undergoes metabolism, primarily mediated by cytochrome P450 enzymes, leading to the formation of various hydroxylated derivatives. Among these are the 8-hydroxy-HHC metabolites. The specific stereoisomer, 8(S)-hydroxy-9(R)-HHC, is a product of this metabolic process. Understanding the interaction of these metabolites with cannabinoid receptors is crucial for elucidating the complete pharmacological and toxicological profile of HHC.

Cannabinoid Receptor Binding Affinity of HHC and Related Compounds

While direct binding affinity data for 8(S)-hydroxy-9(R)-HHC is not currently published, the affinities of its parent compounds, (9R)-HHC and (9S)-HHC, have been characterized and offer valuable insights into the potential activity of their metabolites. The (9R)-epimer consistently demonstrates significantly higher affinity for both CB1 and CB2 receptors, comparable to that of Δ⁹-THC.

| Compound | Receptor | Kᵢ (nM) |

| (9R)-HHC | CB1 | 15 ± 0.8 |

| CB2 | 13 ± 0.4 | |

| (9S)-HHC | CB1 | 176 ± 3.3 |

| CB2 | 105 ± 26 | |

| Δ⁹-THC | CB1 | 15 ± 4.4 |

| CB2 | 9.1 ± 3.6 |

Table 1: Comparative cannabinoid receptor binding affinities of HHC diastereomers and Δ⁹-THC.[1]

The high affinity of the (9R)-HHC epimer suggests that its metabolites, including 8(S)-hydroxy-9(R)-HHC, are likely to exhibit significant affinity for cannabinoid receptors. Qualitative reports of cannabimimetic effects in rhesus monkeys induced by the related metabolite, 8(R)-hydroxy-9(S)-Hexahydrocannabinol, further support the hypothesis that 8-hydroxylation does not abolish activity. However, empirical determination of the binding constants for 8(S)-hydroxy-9(R)-HHC is essential for a definitive understanding of its pharmacological profile.

Experimental Protocol: Radioligand Competition Binding Assay

To determine the cannabinoid receptor binding affinity of novel compounds such as 8(S)-hydroxy-9(R)-HHC, a competitive radioligand binding assay is a standard and robust method. The following protocol is a representative example of how such an experiment would be conducted.

3.1. Materials and Reagents

-

Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940, a high-affinity cannabinoid receptor agonist.

-

Test Compound: 8(S)-hydroxy-9(R)-HHC, dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates and glass fiber filters.

3.2. Assay Procedure

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound, 8(S)-hydroxy-9(R)-HHC, in assay buffer to achieve a range of final concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Dilute the cell membrane preparation in assay buffer to a concentration that provides a sufficient signal-to-noise ratio.

-

Prepare the radioligand solution in assay buffer at a concentration close to its K_d value.

-

-

Assay Plate Setup:

-

Total Binding: Add assay buffer, radioligand solution, and cell membrane suspension to designated wells.

-

Non-specific Binding: Add the non-specific binding control, radioligand solution, and cell membrane suspension to designated wells.

-

Competitive Binding: Add the various dilutions of the test compound, radioligand solution, and cell membrane suspension to the remaining wells.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

3.3. Data Analysis

-

Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the CPM of all other wells.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC₅₀: Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Cannabinoid Receptor Signaling Pathways

Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gᵢ/₀. Activation of these receptors by an agonist, such as HHC or its metabolites, initiates a cascade of intracellular signaling events.

The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA). Additionally, cannabinoid receptor activation can modulate ion channels, typically leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively result in a reduction of neuronal excitability and neurotransmitter release in the case of CB1 receptors.

Furthermore, cannabinoid receptors can also signal through G-protein-independent pathways, often involving β-arrestin, and can activate other signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway.

Conclusion and Future Directions

While the precise binding affinity of 8(S)-hydroxy-9(R)-HHC at CB1 and CB2 receptors remains to be empirically determined, the existing data on its parent compounds provide a strong rationale for further investigation. The high affinity of (9R)-HHC suggests that its 8-hydroxy metabolite is a promising candidate for a pharmacologically active compound.

Future research should prioritize the synthesis and purification of 8(S)-hydroxy-9(R)-HHC to enable its characterization in radioligand binding assays as detailed in this guide. Subsequent functional assays will also be necessary to determine its efficacy as an agonist, antagonist, or inverse agonist at the cannabinoid receptors. A comprehensive understanding of the pharmacology of HHC and its metabolites is imperative for both therapeutic development and public health.

References

An In-depth Technical Guide on the Early Research into the Physiological Effects of Hexahydrocannabinol (HHC) Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has recently gained popularity as a legal alternative to Δ⁹-tetrahydrocannabinol (Δ⁹-THC)[1]. Structurally similar to THC, HHC is produced through the hydrogenation of THC or from cannabidiol (B1668261) (CBD)[1][2]. This process results in the formation of two main epimers: (9R)-HHC and (9S)-HHC, with the 9R epimer being primarily responsible for the psychoactive effects due to its higher binding affinity for the cannabinoid receptor 1 (CB1)[3][4]. As with THC, the physiological effects of HHC are not solely attributable to the parent compound but also to its metabolites. Early research indicates that HHC undergoes extensive metabolism, producing a range of metabolites with their own pharmacological activities. This guide provides a comprehensive overview of the current understanding of HHC metabolites, focusing on their physiological effects, the experimental protocols used for their study, and the signaling pathways they are presumed to activate.

Metabolism of HHC

The metabolism of HHC largely parallels that of Δ⁹-THC, primarily occurring in the liver via cytochrome P450 (CYP) enzymes[4]. The main metabolic pathways involve hydroxylation and subsequent oxidation.

Key HHC Metabolites Identified in Human Biological Samples:

| Metabolite | Description | Reference |

| 11-hydroxy-HHC (11-OH-HHC) | A major psychoactive metabolite formed by hydroxylation at the 11-carbon position. It is considered to be more potent than HHC itself, similar to how 11-OH-THC is more potent than THC. | [1][5] |

| 8-hydroxy-HHC (8-OH-HHC) | Another hydroxylated metabolite. Its psychoactive properties are less characterized. | [3][5] |

| 11-nor-9-carboxy-HHC (HHC-COOH) | An inactive, carboxylated metabolite formed from the oxidation of 11-OH-HHC. It is a major urinary marker of HHC consumption. | [1][5] |

| Side-chain hydroxylated HHCs | Metabolites hydroxylated at various positions on the pentyl side chain. | [6] |

| Glucuronidated Metabolites | HHC and its hydroxylated metabolites can be conjugated with glucuronic acid to facilitate excretion. | [6] |

Physiological Effects of HHC Metabolites: Quantitative Data

Quantitative data on the physiological effects of HHC metabolites are still limited in early research. Much of the current understanding is extrapolated from studies on THC metabolites and qualitative observations from HHC metabolism studies.

Receptor Binding Affinity and Functional Potency of HHC Epimers (for comparison):

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |

| (9R)-HHC | CB1 | 15 ± 0.8 | 3.4 ± 1.5 | [4] |

| CB2 | 13 ± 0.4 | 6.2 ± 2.1 | [4] | |

| (9S)-HHC | CB1 | 176 ± 3.3 | 57 ± 19 | [4] |

| CB2 | 105 ± 26 | 55 ± 10 | [4] | |

| Δ⁹-THC | CB1 | 15 ± 4.4 | 3.9 ± 0.5 | [4] |

| CB2 | 9.1 ± 3.6 | 2.5 ± 0.7 | [4] |

Qualitative Insights into HHC Metabolite Activity:

-

11-hydroxy-HHC (11-OH-HHC): Early studies in rhesus monkeys indicated that acylated 11-OH-HHC metabolites are psychoactive[1]. It is widely suggested that 11-OH-HHC is a potent psychoactive metabolite, potentially more so than HHC itself, mirroring the relationship between 11-OH-THC and THC[7].

-

11-nor-9-carboxy-HHC (HHC-COOH): Similar to THC-COOH, HHC-COOH is considered an inactive metabolite regarding psychoactive effects[1]. However, it may contribute to other physiological effects, such as analgesia and anti-inflammatory responses[8].

Experimental Protocols

In Vivo Animal Studies for Pharmacokinetics and Behavioral Effects

A study in Wistar rats investigated the pharmacokinetics and behavioral effects of HHC[7][9].

-

Test Substance: A 1:1 mixture of (9R)-HHC and (9S)-HHC.

-

Vehicle: Sunflower oil.

-

Administration: Oral gavage.

-

Dosage: 1, 5, and 10 mg/kg for behavioral experiments and 10 mg/kg for pharmacokinetic measurements.

-

Sample Collection: Blood and brain tissue were collected at various time points post-administration.

-

Analytical Method: Quantification of HHC and its metabolites was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1].

-

Behavioral Assessment:

-

Open Field Test: To assess locomotor activity and anxiety-like behavior.

-

Prepulse Inhibition of Acoustic Startle Response: To evaluate sensorimotor gating.

-

In Vitro Metabolism Studies

-

Human Hepatocytes: Incubation of HHC with primary human hepatocytes to identify metabolic pathways[6].

-

Procedure: HHC is incubated with hepatocytes for varying durations (e.g., 1, 3, and 5 hours).

-

Analysis: Metabolites are identified using ultra-high performance liquid chromatography coupled to a quadrupole time-of-flight mass spectrometer (UHPLC-QToF-MS).

-

-

Human Liver Microsomes (HLMs): Used to study the kinetics of HHC metabolism[10].

-

Procedure: HHC is incubated with HLMs in the presence of NADPH.

-

Analysis: The formation of metabolites over time is monitored using LC-MS/MS to determine kinetic parameters.

-

Receptor Binding and Functional Assays

While specific data for HHC metabolites are scarce, the following are standard protocols used for cannabinoids that would be applicable.

-

Receptor Binding Assay: To determine the binding affinity (Ki) of a ligand for a receptor.

-

Principle: A radiolabeled cannabinoid ligand (e.g., [³H]CP 55,940) is incubated with cell membranes expressing the cannabinoid receptor (CB1 or CB2). The ability of the test compound (HHC metabolite) to displace the radioligand is measured.

-

-

G-Protein Activation Assay (e.g., [³⁵S]GTPγS binding assay): To measure the functional potency (EC50) and efficacy of a G-protein coupled receptor (GPCR) agonist.

-

Principle: Agonist binding to a GPCR stimulates the binding of [³⁵S]GTPγS to the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation.

-

-

β-Arrestin Recruitment Assay: To assess another aspect of GPCR activation and signaling.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of HHC

The metabolism of HHC primarily involves hydroxylation by CYP450 enzymes, followed by oxidation and glucuronidation.

Figure 1: Proposed metabolic pathway of HHC.

CB1 Receptor Signaling Cascade (Presumed for 11-OH-HHC)

As 11-OH-HHC is a psychoactive metabolite, it is presumed to act as an agonist at the CB1 receptor, initiating a G-protein-mediated signaling cascade.

References

- 1. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 4. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol [mdpi.com]

- 7. Hexahydrocannabinol: pharmacokinetics, systemic toxicity, and acute behavioral effects in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hexahydrocannabinol: pharmacokinetics, systemic toxicity, and acute behavioral effects in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Purification of 8(S)-hydroxy-9(R)-HHC: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of the 8(S)-hydroxy-9(R)-hexahydrocannabinol (HHC) standard. As a significant metabolite of HHC, this standard is crucial for metabolism studies, analytical method development, and pharmacological research. The protocol outlines a semi-synthetic approach, commencing with the stereoselective synthesis of the 9(R)-HHC precursor, followed by a targeted hydroxylation and subsequent purification to isolate the desired 8(S)-hydroxy-9(R)-HHC stereoisomer. Methodologies for purification and analytical characterization are also detailed.

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained considerable attention in recent years. Understanding its metabolism is critical for evaluating its pharmacological and toxicological profile. 8-hydroxy-HHC is a primary metabolite of HHC, formed in the body through oxidation by cytochrome P450 enzymes.[1][2] The specific stereoisomer, 8(S)-hydroxy-9(R)-HHC, is of particular interest for detailed study. This document presents a proposed methodology for the synthesis and purification of this analytical standard.

Synthesis and Purification Workflow

The overall workflow for the synthesis and purification of 8(S)-hydroxy-9(R)-HHC is depicted below. The process begins with the stereoselective synthesis of the 9(R)-HHC precursor, followed by a hydroxylation step to introduce the C8 hydroxyl group. The final stage involves the chromatographic purification of the target compound.

Caption: Workflow for the synthesis and purification of 8(S)-hydroxy-9(R)-HHC.

Experimental Protocols

Stereoselective Synthesis of 9(R)-HHC Precursor

The synthesis of the 9(R)-HHC precursor can be achieved through the catalytic hydrogenation of Δ8-tetrahydrocannabinol (Δ8-THC). This method is known to yield a diastereomeric mixture of HHC, with a predominance of the 9(R) epimer.

Materials:

-

Δ8-THC

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol (B145695) (anhydrous)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Protocol:

-

Dissolve Δ8-THC in anhydrous ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Purge the system with an inert gas (e.g., argon or nitrogen) before introducing hydrogen gas.

-

Pressurize the system with hydrogen gas (typically 1-5 bar) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Rinse the celite pad with ethanol to ensure complete recovery of the product.

-

Evaporate the solvent under reduced pressure to obtain the crude HHC mixture.

-

The crude product can be further purified by flash chromatography on silica (B1680970) gel to enrich the 9(R)-HHC isomer.

| Parameter | Value/Condition |

| Starting Material | Δ8-THC |

| Catalyst | 10% Palladium on Carbon |

| Solvent | Anhydrous Ethanol |

| Hydrogen Pressure | 1-5 bar |

| Temperature | Room Temperature |

| Reaction Time | 3-72 hours (monitor for completion) |

Table 1: Summary of conditions for the synthesis of 9(R)-HHC.

Stereoselective Hydroxylation of 9(R)-HHC

The introduction of a hydroxyl group at the C8 position with the desired (S) stereochemistry is a challenging step. While in vivo metabolism achieves this through cytochrome P450 enzymes, a chemical synthesis approach can be proposed using reagents known for stereoselective hydroxylations. One potential method involves an allylic oxidation followed by reduction, though this is a theoretical proposal in the absence of a specific published procedure for this transformation on HHC. A more direct, albeit potentially less selective, approach involves direct hydroxylation using a chemical or enzymatic catalyst.[1][2]

Proposed Protocol (Chemical Hydroxylation):

Materials:

-

9(R)-HHC (enriched from the previous step)

-

A suitable oxidizing agent for C-H hydroxylation (e.g., a peroxide-based system with a metal catalyst)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)

-

Inert atmosphere (argon or nitrogen)

Protocol:

-

Dissolve the enriched 9(R)-HHC in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) to control the reaction's selectivity.

-

Slowly add the oxidizing agent to the reaction mixture.

-

Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

-

Upon completion or when optimal conversion is reached, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate (B1220275) solution for peroxide-based oxidants).

-

Allow the mixture to warm to room temperature and perform an aqueous workup to remove the catalyst and byproducts.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product containing a mixture of hydroxylated HHC isomers.

| Parameter | Proposed Condition |

| Starting Material | 9(R)-HHC |

| Reaction Type | C-H Hydroxylation |

| Solvent | Anhydrous Dichloromethane or Acetonitrile |

| Temperature | 0 °C to -78 °C |

Table 2: Proposed conditions for the hydroxylation of 9(R)-HHC.

Purification of 8(S)-hydroxy-9(R)-HHC

The purification of the target stereoisomer from the crude reaction mixture requires a high-resolution chromatographic technique, such as preparative HPLC.

Materials:

-

Crude hydroxylated HHC mixture

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Preparative HPLC system with a suitable chiral or reverse-phase column

-

Fraction collector

Protocol:

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Set up the preparative HPLC system with a suitable column (e.g., a chiral column for separating stereoisomers or a high-resolution reverse-phase column).

-

Develop a suitable gradient or isocratic elution method to achieve separation of the 8-hydroxy-HHC diastereomers.

-

Inject the sample onto the column and collect fractions corresponding to the different peaks.

-

Analyze the collected fractions by analytical HPLC or LC-MS to identify the fraction containing the desired 8(S)-hydroxy-9(R)-HHC isomer.

-

Pool the pure fractions and evaporate the solvent to obtain the purified standard.

| Parameter | Suggested Condition |

| Technique | Preparative High-Performance Liquid Chromatography (HPLC) |

| Column | Chiral or High-Resolution Reverse-Phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with optional additives |

| Detection | UV or Mass Spectrometry |

Table 3: General parameters for the purification of 8(S)-hydroxy-9(R)-HHC.

Analytical Characterization

The identity and purity of the final product should be confirmed using a combination of analytical techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the stereochemistry.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

| Technique | Purpose | Expected Outcome |

| LC-MS/MS | Molecular Weight and Structure Confirmation | Correct molecular ion and characteristic fragment ions |

| NMR | Structural Elucidation and Stereochemistry | Proton and Carbon spectra consistent with the proposed structure |

| HPLC | Purity Assessment | A single major peak indicating high purity (e.g., >98%) |

Table 4: Analytical techniques for characterization of 8(S)-hydroxy-9(R)-HHC.

HHC and Metabolite Signaling

HHC and its metabolites primarily exert their effects through interaction with the cannabinoid receptors, CB1 and CB2. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

Caption: Simplified signaling pathway of HHC and its metabolites via cannabinoid receptors.

Upon binding of HHC or its hydroxylated metabolites to CB1/CB2 receptors, the associated Gi/o protein is activated. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the mitogen-activated protein kinase (MAPK) pathway is activated, and there is a modulation of ion channel activity. These signaling events collectively contribute to the physiological effects of HHC.[3][4][5]

Conclusion

The protocol described provides a comprehensive framework for the synthesis and purification of the 8(S)-hydroxy-9(R)-HHC standard. The availability of this well-characterized standard is essential for advancing our understanding of HHC metabolism and its pharmacological implications. Further research is warranted to optimize the proposed synthetic steps and to fully elucidate the biological activity of this specific metabolite.

References

- 1. canatura.com [canatura.com]

- 2. hothousecucumber.com [hothousecucumber.com]

- 3. Hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) driven activation of cannabinoid receptor 1 results in biased intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. realmofcaring.org [realmofcaring.org]

- 5. research-management.mq.edu.au [research-management.mq.edu.au]

Application Notes and Protocols for the Analytical Detection of 8(S)-hydroxy-9(R)-HHC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years. As a hydrogenated derivative of tetrahydrocannabinol (THC), HHC exists as a mixture of two diastereomers, (9R)-HHC and (9S)-HHC, with the 9(R) epimer being the more psychoactive component.[1][2] Understanding the metabolism of HHC is crucial for forensic toxicology, clinical diagnostics, and drug development. One of the key metabolic pathways is hydroxylation, leading to the formation of various hydroxy-HHC metabolites. Among these, 8-hydroxy-HHC stereoisomers are of particular interest. This document provides detailed application notes and protocols for the analytical detection of a specific HHC metabolite, 8(S)-hydroxy-9(R)-HHC, in biological matrices.

The metabolism of HHC is stereoselective, meaning the two epimers, 9(R)-HHC and 9(S)-HHC, have different metabolic profiles.[3] Hydroxylation at the 8th carbon position is a notable metabolic route, resulting in four possible stereoisomers: 8(R)-hydroxy-9(R)-HHC, 8(S)-hydroxy-9(S)-HHC, 8(S)-hydroxy-9(R)-HHC, and 8(R)-hydroxy-9(S)-HHC.[3] The analytical differentiation of these isomers is challenging but essential for a comprehensive understanding of HHC's pharmacokinetics and pharmacodynamics.

Analytical Methods Overview

The primary analytical techniques for the detection and quantification of HHC and its metabolites are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4][5] These methods offer the necessary sensitivity and selectivity to identify and quantify specific isomers in complex biological matrices such as blood, urine, and oral fluid.[4][6]

Key Considerations for Analytical Method Development:

-

Stereoselective Separation: Chromatographic conditions must be optimized to separate the various HHC stereoisomers and their metabolites.

-

Sample Preparation: Efficient extraction and cleanup procedures are critical to remove matrix interferences and concentrate the analytes. This often involves liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.[4]

-

Enzymatic Hydrolysis: In urine samples, HHC metabolites are often present as glucuronide conjugates. Therefore, an enzymatic hydrolysis step using β-glucuronidase is typically required to cleave the glucuronic acid moiety prior to extraction and analysis.[6][7]

-

Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) mode in triple quadrupole mass spectrometers is commonly used for quantification due to its high selectivity and sensitivity.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of HHC and its metabolites, including hydroxylated forms, in various biological matrices. These values are compiled from published analytical methods and provide a reference for expected performance.

Table 1: Limits of Detection (LOD) and Lower Limits of Quantification (LLOQ) for HHC and Metabolites

| Analyte | Matrix | Method | LOD (ng/mL) | LLOQ (ng/mL) | Reference |

| (9R)-HHC | Serum/Plasma | GC-MS | 0.15 | 0.25 | [5] |

| (9S)-HHC | Serum/Plasma | GC-MS | 0.15 | 0.25 | [5] |

| Non-carboxylated analytes | Blood/Urine | LC-MS/MS | 1 | - | [8] |

| Carboxylated analytes | Blood/Urine | LC-MS/MS | 5 | - | [8] |

Table 2: Concentration Ranges of HHC and Metabolites in Authentic Samples

| Analyte | Matrix | Concentration Range (ng/mL) | Notes | Reference |

| (9R)-HHC | Whole Blood | 2.38 | Single authentic sample | [2] |

| (9S)-HHC | Whole Blood | 1.39 | Single authentic sample | [2] |

| (9R)-HHC | Serum/Plasma | Samples from traffic controls | [5] | |

| (9S)-HHC | Serum/Plasma | Samples from traffic controls | [5] | |

| 8(R)OH-9(R)HHC | Urine | Most abundant metabolite | - | [4][6] |

Experimental Protocols

Protocol 1: GC-MS/MS Analysis of HHC Metabolites in Whole Blood, Urine, and Oral Fluid

This protocol is adapted from a comprehensive method for the quantification of HHC epimers and their metabolites.[6][7]

1. Sample Preparation:

-

Enzymatic Hydrolysis (for Urine and Blood):

-

To 200 µL of urine or blood, add an appropriate buffer and β-glucuronidase.

-

Incubate at 60°C for 2 hours.

-

-

QuEChERS Extraction:

-

To the hydrolyzed sample (or 200 µL of oral fluid), add acetonitrile (B52724) and a salt mixture (e.g., Na2SO4:NaCl).

-

Vortex vigorously for 1 minute.

-

Centrifuge to separate the layers.

-

-

Derivatization:

-

Transfer the upper acetonitrile layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form trimethylsilyl (B98337) (TMS) derivatives.

-

2. GC-MS/MS Instrumental Analysis:

-

Gas Chromatograph (GC):

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injection: Splitless mode.

-

Oven Program: Start at a suitable initial temperature, ramp to a final temperature to achieve separation of all analytes. A typical run time is around 12.5 minutes.[4]

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI).

-

Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor and product ions for each analyte and internal standard must be determined and optimized.

-

Protocol 2: LC-MS/MS Analysis of HHC Metabolites in Urine

This protocol is based on methods developed for the verification of HHC intake by analyzing its metabolites.[9][10]

1. Sample Preparation:

-

Enzymatic Hydrolysis:

-

To a urine sample, add an internal standard and β-glucuronidase solution.

-

Incubate to ensure complete hydrolysis of glucuronide conjugates.

-

-

Liquid-Liquid Extraction (LLE):

-

Add a mixture of n-hexane and ethyl acetate (B1210297) (e.g., 9:1 v/v) to the hydrolyzed urine sample.[4]

-

Vortex and centrifuge to separate the organic and aqueous phases.

-

Transfer the organic layer to a clean tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Instrumental Analysis:

-

Liquid Chromatograph (LC):

-

Column: A C18 column suitable for cannabinoid analysis.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve ionization.

-

-

Mass Spectrometer (MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Establish and optimize specific transitions for 8(S)-hydroxy-9(R)-HHC and other target metabolites.

-

Visualizations

Cannabinoid Receptor Signaling Pathway

Caption: Simplified cannabinoid receptor signaling pathway.

General Experimental Workflow for HHC Metabolite Analysis

Caption: Experimental workflow for HHC metabolite analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and quantification of both isomers of hexahydrocannabinol, (9R)-hexahydrocannabinol and (9S)-hexahydrocannabinol, in three different matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the Quantification of 8(S)-hydroxy-9(R)-HHC using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantitative analysis of 8(S)-hydroxy-9(R)-Hexahydrocannabinol (HHC), a metabolite of the emerging semi-synthetic cannabinoid HHC. The methodology outlined below details a robust procedure for sample preparation, derivatization, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is intended to provide a reliable framework for researchers in toxicology, pharmacology, and drug metabolism studies to accurately quantify this specific HHC metabolite in biological matrices.

Introduction

Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has recently gained popularity as a legal alternative to tetrahydrocannabinol (THC) in many regions. Understanding the metabolism of HHC is crucial for assessing its pharmacological and toxicological effects. Human metabolism of HHC involves oxidation, leading to the formation of various hydroxylated and carboxylated metabolites.[1][2][3] One such metabolite is 8(S)-hydroxy-9(R)-HHC. Accurate quantification of HHC metabolites is essential for pharmacokinetic studies, monitoring consumption, and in forensic toxicology.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of cannabinoids and their metabolites.[4][5] To enhance the volatility and thermal stability of these compounds for GC analysis, a derivatization step, typically silylation, is employed.[6][7][8] This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of 8(S)-hydroxy-9(R)-HHC from a biological matrix, such as plasma.

Experimental Protocol

This protocol is a composite methodology based on established procedures for cannabinoid analysis.[9][10][11]

Materials and Reagents

-

8(S)-hydroxy-9(R)-HHC analytical standard

-

8(S)-hydroxy-9(R)-HHC-d3 (or other suitable deuterated internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Hexane (HPLC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Pyridine

-

Deionized water

-

Blank plasma

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Heating block

-

GC-MS system with a mass selective detector

Sample Preparation (Liquid-Liquid Extraction)

-

Spiking: To 1 mL of plasma sample (blank, control, or unknown), add a known concentration of the internal standard (e.g., 8(S)-hydroxy-9(R)-HHC-d3).

-

Protein Precipitation: Add 2 mL of ice-cold acetonitrile to the plasma sample.

-

Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Extraction: Carefully transfer the supernatant to a clean tube. Add 5 mL of a hexane:ethyl acetate (9:1, v/v) mixture.

-

Vortex: Vortex for 1 minute to ensure thorough mixing.

-

Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Collection: Transfer the upper organic layer to a new tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization (Silylation)

-

To the dried extract, add 50 µL of BSTFA + 1% TMCS and 10 µL of pyridine.[7][9]

-

Cap the vial tightly and vortex for 10 seconds.

-

Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.[5][8]

-

Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis

-

GC System: Agilent 7890B GC or equivalent.[9]

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[9]

-

Injection: 1 µL in splitless mode.[9]

-

Inlet Temperature: 280°C.[9]

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 250°C.

-

Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

-

-

MS System: Mass selective detector.

-

Ionization: Electron Ionization (EI) at 70 eV.[9]

-

Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation

Quantitative data should be organized for clarity and ease of comparison.

| Analyte | Internal Standard | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 8(S)-hydroxy-9(R)-HHC-TMS | To be determined | To be determined | To be determined | |

| 8(S)-hydroxy-9(R)-HHC-d3-TMS | 8(S)-hydroxy-9(R)-HHC-d3 | To be determined | To be determined | To be determined |

Note: The exact retention times and m/z values for the trimethylsilyl (B98337) (TMS) derivative of 8(S)-hydroxy-9(R)-HHC and its deuterated internal standard need to be determined experimentally by injecting the derivatized standards into the GC-MS system.

Visualization of Experimental Workflow

Caption: Experimental workflow for the GC-MS quantification of 8(S)-hydroxy-9(R)-HHC.

Logical Relationship of GC-MS Quantification

References

- 1. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy [arts.units.it]

- 5. academicworks.cuny.edu [academicworks.cuny.edu]

- 6. cannabissciencetech.com [cannabissciencetech.com]

- 7. ecommons.luc.edu [ecommons.luc.edu]

- 8. agilent.com [agilent.com]

- 9. benchchem.com [benchchem.com]

- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 11. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of 8(S)-hydroxy-9(R)-HHC in Human Urine by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 8(S)-hydroxy-9(R)-hexahydrocannabinol (HHC) in human urine. Hexahydrocannabinol (HHC) is an emerging semi-synthetic cannabinoid, and understanding its metabolism is crucial for clinical and forensic toxicology. This method involves enzymatic hydrolysis of urine samples to release conjugated metabolites, followed by a straightforward sample preparation and analysis by LC-MS/MS. The method is suitable for researchers, scientists, and drug development professionals investigating the pharmacokinetics and metabolism of HHC.

Introduction

Hexahydrocannabinol (HHC) is a hydrogenated derivative of tetrahydrocannabinol (THC) that has recently gained popularity as a recreational substance. As with other cannabinoids, HHC undergoes extensive metabolism in the body, primarily through oxidation and glucuronidation, before being excreted in urine. The identification and quantification of specific metabolites are essential for confirming HHC consumption. 8(S)-hydroxy-9(R)-HHC is a known metabolite of HHC.[1] This application note provides a detailed protocol for the extraction and quantification of this metabolite in urine using LC-MS/MS, offering a reliable tool for toxicology and drug metabolism studies. Recent studies have focused on developing stereoselective bioanalytical methods to quantify HHC and its metabolites in various biological matrices, including urine.[2]

Experimental Protocol

Materials and Reagents

-

8(S)-hydroxy-9(R)-HHC analytical standard

-

8(S)-hydroxy-9(R)-HHC-d3 (or other suitable internal standard)

-

Beta-glucuronidase from E. coli

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human urine (drug-free)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation

-

Enzymatic Hydrolysis: To 1 mL of urine sample, add 25 µL of internal standard solution and 50 µL of beta-glucuronidase enzyme solution. Vortex and incubate at 37°C for 2 hours to hydrolyze the glucuronide conjugates.[3]

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 2 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[4]

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | Chiral column (e.g., Lux i-Amylose-3 or similar) for stereoisomer separation |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | Isocratic or gradient elution can be optimized. A typical starting condition is 80% B.[2] |

| Flow Rate | 0.5 mL/min[2] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode (analyte dependent)[2] |

| Monitored Transitions | Specific precursor-to-product ion transitions for 8(S)-hydroxy-9(R)-HHC and the internal standard. |

| Collision Energy | Optimized for each transition. |

| Dwell Time | 100 ms |

Quantitative Data Summary

The following tables summarize the typical quantitative performance of an LC-MS/MS method for HHC metabolites. These values are based on published data for similar analytes and should be established and validated by the end-user.[2][5]

Table 1: Method Validation Parameters for HHC Metabolites

| Parameter | Result |

| Linearity (r²) | ≥ 0.99[2] |

| Lower Limit of Quantification (LLOQ) | 0.2 - 2.0 ng/mL[5][6] |

| Upper Limit of Quantification (ULOQ) | 20 - 200 ng/mL[5][6] |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Precision (%CV) | < 10%[5] |

| Accuracy/Bias (%) | Within ±15%[5] |

Table 2: Example MRM Transitions for HHC Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| 8(S)-hydroxy-9(R)-HHC | User Determined | User Determined | Negative/Positive |

| Internal Standard (d3) | User Determined | User Determined | Negative/Positive |

Note: Specific MRM transitions need to be optimized in the laboratory based on the available analytical standards.

Experimental Workflow and Signaling Pathway Diagrams

Below are diagrams illustrating the experimental workflow for this method.

Caption: Experimental workflow for the LC-MS/MS analysis of 8(S)-hydroxy-9(R)-HHC in urine.

Caption: Simplified metabolic pathway of HHC leading to urinary excretion.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of 8(S)-hydroxy-9(R)-HHC in human urine. The protocol, including enzymatic hydrolysis and solid-phase extraction, allows for the reliable measurement of this key HHC metabolite. This application note serves as a comprehensive guide for researchers in the fields of toxicology, pharmacology, and drug metabolism to aid in the assessment of HHC exposure.

References

- 1. caymanchem.com [caymanchem.com]

- 2. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of 8(S)-hydroxy-9(R)-HHC in Blood Plasma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of 8(S)-hydroxy-9(R)-Hexahydrocannabinol (HHC), a metabolite of the emerging semi-synthetic cannabinoid HHC, in blood plasma. The protocols outlined below are based on established analytical techniques, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers the required sensitivity and selectivity for this application.

Introduction

Hexahydrocannabinol (HHC) is a psychoactive cannabinoid that has recently gained popularity as a legal alternative to THC in some regions. Understanding its metabolism is crucial for pharmacokinetic studies, clinical toxicology, and forensic analysis. One of the identified metabolites is 8-hydroxy-HHC, which exists as multiple stereoisomers. This document focuses on the specific quantification of the 8(S)-hydroxy-9(R)-HHC stereoisomer in blood plasma. The methods described herein are intended to provide a robust and reliable framework for researchers in various fields.

Metabolic Pathway of HHC

HHC undergoes extensive metabolism in the body, primarily through hydroxylation and oxidation reactions mediated by cytochrome P450 enzymes. The formation of 8-hydroxy-HHC is a significant metabolic pathway. The stereochemistry of the parent HHC molecule influences the resulting metabolites.

Figure 1. Simplified metabolic pathway of HHC.

Experimental Protocols

The following protocols describe the necessary steps for the quantification of 8(S)-hydroxy-9(R)-HHC in blood plasma, from sample preparation to LC-MS/MS analysis.

Materials and Reagents

-

Analytical Standards: 8(S)-hydroxy-9(R)-HHC and a suitable deuterated internal standard (e.g., 8-hydroxy-9(R)-HHC-d3).

-

Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade).

-

Reagents: Formic acid, Ammonium formate.

-

Sample Preparation Supplies: Centrifuge tubes, solid-phase extraction (SPE) cartridges or protein precipitation plates.

Sample Preparation

A critical step to remove interferences from the complex plasma matrix. Two common methods are Protein Precipitation and Solid-Phase Extraction.

This is a rapid and simple method suitable for high-throughput analysis.

-

To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.

SPE provides a cleaner extract compared to PPT, which can improve assay sensitivity and robustness.

-

Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load 100 µL of plasma sample (pre-treated with internal standard and diluted with 400 µL of water) onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte with 1 mL of an appropriate solvent mixture (e.g., 90:10 acetonitrile:methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

Figure 2. General workflow for plasma sample preparation.

LC-MS/MS Analysis

A stereoselective chromatographic method is essential to differentiate 8(S)-hydroxy-9(R)-HHC from other isomers.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Recommended Conditions |

| LC System | High-performance or Ultra-high performance liquid chromatography system |

| Column | Chiral column (e.g., cellulose (B213188) or amylose-based) capable of separating stereoisomers. A C18 column may be used for general metabolite screening. |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized to achieve separation of isomers. A typical gradient would start at a low percentage of B, ramp up to a high percentage, and then re-equilibrate. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Specific precursor-to-product ion transitions for 8(S)-hydroxy-9(R)-HHC and its internal standard must be determined by infusion of the pure standards. |

| Collision Energy | Optimized for each transition. |

Data and Performance Characteristics

The method should be validated according to established guidelines to ensure reliability. Key validation parameters are summarized below.

Table 2: Typical Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically <20%). For similar cannabinoids, LLOQs in the range of 0.1-1.0 ng/mL in plasma are often achieved[1][2][3]. |

| Precision (CV%) | Within-run and between-run precision should be <15% (or <20% at the LLOQ). |

| Accuracy (% Bias) | Within ±15% of the nominal concentration (or ±20% at the LLOQ). |

| Matrix Effect | Should be assessed to ensure that the plasma matrix does not interfere with ionization of the analyte. |

| Recovery | The extraction efficiency of the sample preparation method should be consistent and reproducible. |

Cannabinoid Receptor Signaling

While the specific signaling cascade of 8(S)-hydroxy-9(R)-HHC is not yet fully elucidated, it is expected to interact with the cannabinoid receptors (CB1 and CB2), similar to other psychoactive cannabinoids. Activation of these G-protein coupled receptors can lead to a variety of downstream cellular effects.

Figure 3. Generalized cannabinoid receptor 1 (CB1) signaling pathway.

Conclusion

The protocols and information provided in these application notes offer a solid foundation for the quantitative analysis of 8(S)-hydroxy-9(R)-HHC in blood plasma. The use of stereoselective chromatography coupled with tandem mass spectrometry is essential for accurate and reliable results. As research into HHC and its metabolites continues, these methods will be invaluable for advancing our understanding of its pharmacology and toxicology.

References

Application Notes and Protocols for the In Vitro Functional Determination of 8(S)-hydroxy-9(R)-HHC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years. Its metabolism in humans leads to the formation of various hydroxylated derivatives, including 8(S)-hydroxy-9(R)-HHC.[1][2][3] The functional characterization of these metabolites is crucial for understanding their pharmacological and toxicological profiles. This document provides detailed protocols for a panel of in vitro assays to determine the functional activity of 8(S)-hydroxy-9(R)-HHC, focusing on its interaction with cannabinoid receptors and downstream signaling pathways.

While specific quantitative data for 8(S)-hydroxy-9(R)-HHC is not yet available in the public domain, the provided protocols are based on established methods for characterizing other cannabinoids. The included data for the parent HHC epimers, (9R)-HHC and (9S)-HHC, serve as a valuable reference for comparison.[4][5][6][7]

Data Presentation: Comparative In Vitro Activity of HHC Epimers

The following table summarizes the available in vitro data for the parent epimers of HHC, (9R)-HHC and (9S)-HHC, which can be used as a benchmark for interpreting the experimental results for 8(S)-hydroxy-9(R)-HHC.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| (9R)-HHC | CB1 | 15 ± 0.8 | 3.4 ± 1.5 |

| CB2 | 13 ± 0.4 | 6.2 ± 2.1 | |

| (9S)-HHC | CB1 | 176 ± 3.3 | 57 ± 19 |

| CB2 | 105 ± 26 | 55 ± 10 | |

| Δ⁹-THC (Reference) | CB1 | 15 ± 4.4 | 3.9 ± 0.5 |

| CB2 | 9.1 ± 3.6 | 2.5 ± 0.7 |

Data compiled from multiple sources.[4][5]

Experimental Protocols

Cannabinoid Receptor Binding Assay

Application: To determine the binding affinity of 8(S)-hydroxy-9(R)-HHC to the human cannabinoid receptors CB1 and CB2. This is a competitive radioligand binding assay.

Experimental Workflow:

Protocol:

-

Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist) at a final concentration of ~0.5 nM.

-

Test Compound: Prepare a stock solution of 8(S)-hydroxy-9(R)-HHC in DMSO and perform serial dilutions in assay buffer to achieve a final concentration range of 0.01 nM to 10 µM.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled potent cannabinoid ligand (e.g., WIN 55,212-2).

-

-

Assay Procedure:

-